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molecular formula C10H16BrNO B8666990 4-(4-aminobutyl)phenol Hydrobromide

4-(4-aminobutyl)phenol Hydrobromide

Cat. No. B8666990
M. Wt: 246.14 g/mol
InChI Key: FKQWRHLNNATTSQ-UHFFFAOYSA-N
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Patent
US06858614B2

Procedure details

Amine III (2.32 g, 0.012 mol) was stirred in boiling 48% HBr (50 mL) for 3 h. After the reaction was completed, argon was bubbled through the solution and the solvent was evaporated under reduced pressure. The solid residue was dried above KOH to provide 3.1 g (90%) of IV. API MS m/z=166[C10H15NO+H]+
Name
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[CH:5][CH:4]=1.[BrH:14]>>[BrH:14].[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCN
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
argon was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid residue was dried above KOH

Outcomes

Product
Name
Type
product
Smiles
Br.OC1=CC=C(C=C1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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